Toxamate

Beschreibung

Toxamate is a synthetic organophosphorus compound primarily utilized in industrial catalysis and agrochemical formulations due to its high ligand efficacy and stability under varied environmental conditions . Its molecular structure features a central phosphorus atom coordinated with two methyl groups, a sulfur atom, and a nitrile moiety, enabling versatile binding with transition metals such as iron and nickel . Toxamate’s catalytic applications include facilitating cross-coupling reactions in polymer synthesis and enhancing pesticide degradation efficiency .

Key Properties of Toxamate:

Eigenschaften

CAS-Nummer |

18809-57-9 |

|---|---|

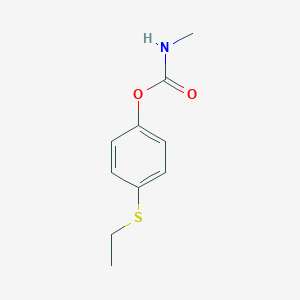

Molekularformel |

C10H13NO2S |

Molekulargewicht |

211.28 g/mol |

IUPAC-Name |

(4-ethylsulfanylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H13NO2S/c1-3-14-9-6-4-8(5-7-9)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

OZJCQBUSEOVJOW-UHFFFAOYSA-N |

SMILES |

CCSC1=CC=C(C=C1)OC(=O)NC |

Kanonische SMILES |

CCSC1=CC=C(C=C1)OC(=O)NC |

Andere CAS-Nummern |

18809-57-9 |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Carbamoylation: One common method involves the reaction of carbonylimidazolide with a nucleophile in water, leading to the formation of carbamates.

Aryl Isocyanates: Another method involves the synthesis of aryl isocyanates from arylamines, which are then reacted with alcohols to form carbamates.

Transcarbamoylation: This method uses methyl carbamate as a donor in the presence of a catalyst like tin, resulting in the formation of carbamates.

Industrial Production Methods: Industrial production often involves the use of carbamoyl chlorides, which react with substituted phenols in a one-pot procedure to form O-aryl carbamates .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Toxamate can undergo oxidation reactions, particularly with radicals like OH radicals.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: OH radicals are commonly used in oxidation reactions.

Substitution: Strong nucleophiles and bases are used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

Medicine:

Industry:

Wirkmechanismus

Mechanism: Toxamate exerts its effects by inhibiting cholinesterase enzymes, particularly acetylcholinesterase. This inhibition occurs through the formation of unstable complexes with the enzyme, leading to the disruption of normal nerve function in pests .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogue: Methylphosphonothioate (Compound A)

Compound A shares Toxamate’s core organophosphorus structure but replaces the nitrile group with a hydroxyl moiety.

¹Yield in Suzuki-Miyaura cross-coupling reactions under standard conditions.

Key Differences:

- Reactivity: Toxamate’s nitrile group enhances electron-withdrawing effects, accelerating oxidative addition in catalytic cycles compared to Compound A’s hydroxyl group .

- Environmental Impact: Compound A’s longer soil persistence raises ecotoxicity concerns, whereas Toxamate’s faster degradation reduces bioaccumulation risks .

Functional Analogue: Ethylenediamine-N,N'-disuccinic Acid (EDDS, Compound B)

Compound B, a biodegradable chelating agent, parallels Toxamate’s metal-sequestration applications but employs a carboxylate-based structure.

| Property | Toxamate | Compound B | Reference |

|---|---|---|---|

| Primary Application | Catalysis | Heavy Metal Remediation | |

| pH Stability | 2.0–10.0 | 4.0–9.0 | |

| Biodegradability | 85% (28 days)² | 95% (28 days)² | |

| Cost (USD/kg) | $120 | $90 |

²Degradation measured in aerobic aqueous systems.

Key Differences:

- Mechanism: Toxamate’s phosphorus-sulfur bonds enable redox-active metal coordination, while EDDS relies on carboxylate groups for electrostatic binding .

- Cost-Effectiveness: EDDS is cheaper but less effective in high-temperature catalytic processes, where Toxamate’s thermal stability is advantageous .

Critical Analysis of Research Findings

- Structural vs. Functional Similarities: Toxamate outperforms Compound A in catalytic applications due to superior electronic effects but requires stricter handling protocols due to acute toxicity (LD₅₀ = 45 mg/kg in rats) .

- Analytical Challenges: Comparative studies face discrepancies in extraction efficiency and sample preparation, as noted in solvent-based analyses of Toxamate’s degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.